molecular formula C14H11N3O B14684982 2-((e)-(1h-Benzoimidazol-2-ylimino)methyl)phenol

2-((e)-(1h-Benzoimidazol-2-ylimino)methyl)phenol

Katalognummer: B14684982
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: FRQQCSRPTGTJHF-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group through an iminomethyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol typically involves the condensation of 2-aminobenzimidazole with salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid, which promotes the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of benzimidazole-2-ylmethylphenol.

    Substitution: Formation of halogenated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(E)-1H-benzimidazol-2-yliminomethyl]benzene
  • 2-[(E)-1H-benzimidazol-2-yliminomethyl]naphthol

Uniqueness

Compared to similar compounds, 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Eigenschaften

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol

InChI

InChI=1S/C14H11N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-9,18H,(H,16,17)/b15-9+

InChI-Schlüssel

FRQQCSRPTGTJHF-OQLLNIDSSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3N2)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.